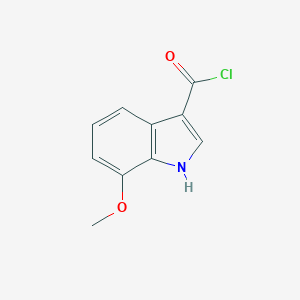

7-methoxy-1H-indole-3-carbonyl chloride

Beschreibung

BenchChem offers high-quality 7-methoxy-1H-indole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-1H-indole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

128717-78-2 |

|---|---|

Molekularformel |

C10H8ClNO2 |

Molekulargewicht |

209.63 g/mol |

IUPAC-Name |

7-methoxy-1H-indole-3-carbonyl chloride |

InChI |

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(10(11)13)5-12-9(6)8/h2-5,12H,1H3 |

InChI-Schlüssel |

QYFAKXJYDPVIGR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC=C2C(=O)Cl |

Kanonische SMILES |

COC1=CC=CC2=C1NC=C2C(=O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

High-Purity 7-Methoxy-1H-Indole-3-Carbonyl Chloride: Sourcing, Stabilization, and Synthesis

This guide outlines the technical specifications, sourcing strategies, and handling protocols for 7-methoxy-1H-indole-3-carbonyl chloride , a critical scaffold in medicinal chemistry.

Executive Summary

7-Methoxy-1H-indole-3-carbonyl chloride (CAS: 128717-78-2) is a high-value electrophilic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—an electron-rich indole ring substituted with a methoxy group—imparts unique binding properties but creates significant stability challenges.

The presence of the electron-donating methoxy group at position 7, combined with the reactive acid chloride at position 3, makes this compound highly susceptible to hydrolysis (reverting to the carboxylic acid) and dimerization (via Friedel-Crafts-type self-acylation). Consequently, sourcing "high purity" stock from commercial vendors is often a logistical trap; material certified as 95% pure at the factory may degrade to <80% during transit.

This guide recommends a "Just-in-Time" (JIT) synthesis strategy as the gold standard for research applications, while providing rigorous validation protocols for commercially sourced material.

Part 1: Chemical Profile & Critical Reactivity

| Property | Detail |

| Chemical Name | 7-Methoxy-1H-indole-3-carbonyl chloride |

| CAS Number | 128717-78-2 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Physical State | Solid (typically off-white to yellow/brown) |

| Primary Hazard | Rapid hydrolysis releases HCl gas; Corrosive. |

| Storage Requirement | -20°C, under Argon/Nitrogen, Desiccated. |

The Stability Paradox

The indole nitrogen (N-H) in this molecule is unprotected. While the electron-withdrawing carbonyl group at position 3 reduces the nucleophilicity of the ring, the 7-methoxy group is electron-donating. This pushes electron density back into the ring, increasing the risk of:

-

Hydrolysis: Moisture in the air attacks the carbonyl carbon, displacing chloride.

-

Oligomerization: In concentrated solutions or melts, the molecule can react with itself.

Part 2: Strategic Sourcing & Supplier Evaluation

For initial screening or high-throughput synthesis where "making it" is not feasible, direct sourcing is an option. However, blindly trusting a Certificate of Analysis (CoA) is dangerous.

Key Suppliers

Based on current catalog availability, the following suppliers list this specific CAS. Note: Availability fluctuates due to the compound's instability.

-

BLD Pharm: Catalog Item BD22654 . Often stocks the specific acid chloride.

-

Fluorochem: A reliable source for indole building blocks; frequently stocks the precursor carboxylic acid if the chloride is out of stock.

-

Apollo Scientific: Specializes in fluorinated and heterocyclic building blocks; lists the generic 1H-indole-3-carbonyl chloride series.

The "Purity Trap" & Incoming QC

Do not analyze this chemical directly via LC-MS. The moisture in the mobile phase will hydrolyze the acid chloride on the column, showing a false peak for the carboxylic acid (mass 191.18) rather than the chloride (mass 209.63).

Protocol: The Methanol Quench Validation

To accurately determine purity, you must derivatize the acid chloride into its stable methyl ester before analysis.

-

Sampling: In a glovebox or dry bag, dissolve ~5 mg of the sample in 1 mL of anhydrous methanol .

-

Reaction: Add 2 µL of Triethylamine (Et₃N). Shake for 5 minutes. The methanol acts as the nucleophile, converting the acid chloride to Methyl 7-methoxy-1H-indole-3-carboxylate .

-

Analysis: Inject this solution into the HPLC/LC-MS.

-

Interpretation:

-

Peak A (Methyl Ester): Represents the active acid chloride content.

-

Peak B (Carboxylic Acid): Represents material that had already hydrolyzed before your test.

-

Purity Calculation:

-

Figure 1: The Methanol Quench Protocol ensures accurate purity assessment by stabilizing the reactive species.

Part 3: The "Make" Option (Recommended Strategy)

Due to the degradation risks of shipping, the most robust approach is to purchase the stable precursor, 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1), and generate the chloride in situ.

Synthesis Protocol: The Oxalyl Chloride Route

This method is milder than Thionyl Chloride (SOCl₂) reflux and prevents charring of the electron-rich indole.

Reagents:

-

Precursor: 7-Methoxy-1H-indole-3-carboxylic acid (1.0 eq)

-

Reagent: Oxalyl Chloride (1.2 eq)

-

Catalyst: DMF (anhydrous, 1-2 drops)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add the carboxylic acid and DCM.

-

Activation: Add the catalytic DMF. Caution: Gas evolution will occur.

-

Addition: Dropwise add Oxalyl Chloride at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear solution.

-

Workup: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a base trap).

-

Usage: Redissolve the resulting yellow/orange solid immediately in the solvent for your next step (e.g., acylation). Do not store.

Figure 2: In-situ generation workflow minimizes exposure to moisture and eliminates storage degradation.

Part 4: Handling & Storage Best Practices

If you must store the isolated acid chloride:

-

Container: Use a Schlenk tube or a vial with a PTFE-lined septum, taped with electrical tape or Parafilm.

-

Atmosphere: Argon is superior to Nitrogen (heavier than air, provides a better "blanket").

-

Temperature: Store at -20°C.

-

Desiccant: Keep the vial inside a secondary jar containing activated molecular sieves or Drierite.

Safety Note: 7-Methoxy-1H-indole-3-carbonyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

References

-

BLD Pharm. Product Data Sheet: 7-Methoxy-1H-indole-3-carbonyl chloride (BD22654). Retrieved from

-

Okauchi, T., et al. (2000).[1] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides." Organic Letters, 2(10), 1485–1487. Link

-

Bhatia, S. P., et al. (2008). "Fragrance material review on 7-methoxycoumarin." Food and Chemical Toxicology, 46(11), S221-S224. (Relevant for methoxy-indole scaffold stability comparisons). Link

-

PubChem. Compound Summary: 7-Methoxy-1H-indole-3-carboxylic acid (Precursor).Link

Sources

Methodological & Application

Application Note: One-Pot Friedel-Crafts Acylation with 7-Methoxy-1H-Indole-3-Carbonyl Chloride

This Application Note is designed for organic chemists and drug discovery professionals focusing on the synthesis of functionalized indole-based scaffolds. It details the one-pot generation and utilization of 7-methoxy-1H-indole-3-carbonyl chloride as an electrophilic acylating agent in Friedel-Crafts reactions.

Abstract & Strategic Value

The indole-3-carbonyl scaffold is a privileged structure in medicinal chemistry, appearing in anticancer (e.g., tubulin inhibitors), antiviral, and anti-inflammatory agents. While Friedel-Crafts acylation of indoles is common, using the indole ring as the acylating agent (via 7-methoxy-1H-indole-3-carbonyl chloride ) presents unique challenges.

The 7-methoxy group acts as an Electron Donating Group (EDG), increasing the electron density of the indole ring. While this stabilizes the molecule, it renders the corresponding acid chloride less electrophilic due to strong resonance donation from the ring nitrogen and the methoxy group (vinylogous amide character). Furthermore, the free N-H moiety is susceptible to deprotonation and side reactions.

This protocol outlines a robust one-pot strategy that circumvents the isolation of the unstable acid chloride, utilizing oxalyl chloride for mild chlorination followed by aluminum chloride (AlCl₃) mediated coupling. This method ensures high atom economy and safety by avoiding the isolation of mutagenic and hydrolytically unstable intermediates.

Mechanistic Insight & Pathway

Understanding the electronic nature of the reagent is critical for success. The 7-methoxy-1H-indole-3-carbonyl chloride is not a simple acid chloride; it behaves as a vinylogous carbamoyl chloride.

Reaction Pathway Diagram

The following diagram illustrates the one-pot workflow, highlighting the in situ activation and the critical role of Lewis Acid stoichiometry.

Caption: Workflow for the in-situ generation of 7-methoxy-1H-indole-3-carbonyl chloride and subsequent Friedel-Crafts acylation.

Mechanistic Challenges

-

Reduced Electrophilicity: The resonance structure (N⁺=C-C=C-O⁻) significantly reduces the partial positive charge on the carbonyl carbon compared to benzoyl chloride.

-

N-H Acidification: The Lewis acid (AlCl₃) will coordinate with the basic nitrogen or deprotonate the N-H. This requires an excess of AlCl₃ (typically ≥3 equivalents) :

Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][8][9][10]

-

Substrate: 7-methoxy-1H-indole-3-carboxylic acid (1.0 equiv).

-

Chlorinating Agent: Oxalyl chloride (1.2 equiv). Avoid Thionyl Chloride (SOCl₂) if possible, as the harsh conditions and SO₂ byproducts can degrade electron-rich indoles.

-

Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv).

-

Lewis Acid: Aluminum Chloride (AlCl₃), anhydrous (3.0 equiv).

-

Coupling Partner: Electron-rich Arene (e.g., 1.1 equiv of Anisole, Toluene).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

Phase 1: In-Situ Acid Chloride Generation

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a drying tube (CaCl₂).

-

Suspension: Charge the flask with 7-methoxy-1H-indole-3-carboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). The acid may not fully dissolve; this is normal.

-

Activation: Cool the suspension to 0°C (ice bath). Add catalytic DMF (2-3 drops).

-

Chlorination: Add oxalyl chloride (1.2 equiv) dropwise via syringe over 10 minutes. Gas evolution (CO, CO₂, HCl) will be observed.[3]

-

Observation: The suspension should clarify into a solution as the acid chloride forms.

-

-

Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Critical Check: Ensure gas evolution has ceased. If necessary, a brief purge with N₂ can remove dissolved HCl, which can interfere with the next step.

-

Phase 2: Friedel-Crafts Acylation

-

Cooling: Cool the solution of the freshly prepared acid chloride back to 0°C .

-

Lewis Acid Addition: Add anhydrous AlCl₃ (3.0 equiv) in portions.

-

Note: The mixture may turn dark (orange/red) due to the formation of the acylium complex and coordination with the indole nitrogen.

-

-

Substrate Addition: Add the Aromatic Substrate (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC or LC-MS.

-

Timeframe: Reaction is typically complete within 4–12 hours.

-

Troubleshooting: If the reaction is sluggish (due to the 7-OMe deactivation), heat to reflux (40°C) carefully.

-

Phase 3: Quenching & Isolation

-

Quench: Pour the reaction mixture slowly into a beaker of ice-water/1M HCl (1:1). Caution: Exothermic hydrolysis of AlCl₃.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Wash: Wash combined organics with Brine, then saturated NaHCO₃ (to remove unreacted acid), then Brine again.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data & Optimization Guide

Stoichiometry & Solvent Compatibility Table

| Parameter | Standard Condition | Optimization for Sluggish Reactions | Reason |

| Solvent | DCM (Dichloromethane) | 1,2-Dichloroethane (DCE) or Nitromethane | DCE allows higher temp (83°C); Nitromethane stabilizes acylium ions. |

| Lewis Acid | AlCl₃ (3.0 eq) | AlCl₃ (4-5 eq) or TiCl₄ | Indole N-H acts as a Lewis base sink; extra equivalents ensure catalytic activity. |

| Chlorinating Agent | Oxalyl Chloride | Thionyl Chloride (SOCl₂) | Only use SOCl₂ if the acid is extremely insoluble; requires reflux. |

| Temperature | 0°C | Reflux (40-80°C) | The 7-OMe group stabilizes the starting material, raising the activation energy. |

Troubleshooting "No Reaction"

If the starting material (Acid) is consumed but no Product is formed (only hydrolyzed Acid recovered):

-

Acylium Stability: The acylium ion might be too stable (unreactive) due to the 7-OMe and Nitrogen donation.

-

Solution: Switch to a more reactive substrate (e.g., 1,3-dimethoxybenzene) or increase the temperature using DCE as solvent.

Safety & Handling (HSE)

-

Oxalyl Chloride: Highly toxic.[4] Releases CO (silent killer) and HCl. Must be used in a well-ventilated fume hood.

-

Aluminum Chloride: Reacts violently with water. Handle under inert atmosphere. Causes severe skin burns.[4][5]

-

Indole Derivatives: Many are bioactive; handle with gloves and avoid inhalation.

References

-

Wynne, J. H., et al. (2004). "3-Acylindoles via a One-Pot, Regioselective Friedel-Crafts Reaction." Synthesis, 2004(14), 2277-2282. Link

- Context: Establishes the baseline for using indole-3-carbonyl chlorides gener

-

Okauchi, T., et al. (2012).[6] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides." Synlett, 23(18), 2627-2630. Link

- Context: Discusses Lewis acid comp

-

Kangani, C. O., & Day, B. W. (2008).[6] "Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids." Organic Letters, 10(13), 2645-2648. Link

- Context: Provides mechanistic support for the in situ activ

-

PubChem. (n.d.). "1H-Indole-3-carbonyl chloride Compound Summary." Link

-

Context: Safety and physical property data for the core reagent.[1]

-

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 59496-25-2 Cas No. | 1H-Indole-3-carbonyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 7-Methoxyindoles in Lewis Acid Catalysis

Ticket ID: #7-OMe-STABILITY Subject: Minimizing ether cleavage (demethylation) during electrophilic substitution of 7-methoxyindoles. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic

The Problem: You are attempting a Friedel-Crafts acylation or similar Lewis Acid (LA)-mediated functionalization on a 7-methoxyindole. Instead of the desired product, you are observing significant formation of the corresponding 7-hydroxyindole (phenol) or decomposition.

The Root Cause: The C7-methoxy group is electronically labile. Strong Lewis acids (especially oxophilic ones like

The Solution: Switch to Lewis acids with lower oxophilicity or non-nucleophilic counter-ions, and strictly control the kinetic parameters (Temperature & Stoichiometry).

Diagnostic Flowchart

Use this decision tree to select the correct protocol for your specific constraints.

Figure 1: Reagent selection logic. Note that Boron Tribromide (

Technical Protocols

Protocol A: The "Gold Standard" (Dialkylaluminum Chloride)

Recommendation: This is the most reliable method for acylating 7-methoxyindoles without demethylation. Diethylaluminum chloride (

Reagents:

-

Substrate: 7-Methoxyindole (1.0 equiv)

-

Lewis Acid:

(1.0 M in hexanes, 1.2 – 1.5 equiv) -

Electrophile: Acyl Chloride (1.1 – 1.2 equiv)

-

Solvent: Anhydrous

(DCM)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under

or Argon. -

Solvation: Dissolve 7-methoxyindole in anhydrous DCM (0.2 M concentration).

-

Catalyst Addition: Cool to 0 °C (ice bath). Add

solution dropwise via syringe.-

Observation: The solution may turn yellow/orange. This is the active Lewis Acid-Indole complex.

-

Wait: Stir for 15–30 minutes at 0 °C.

-

-

Reaction: Add the acyl chloride dropwise.

-

Progression: Allow to warm to Room Temperature (RT) naturally. Monitor by TLC/LCMS.

-

Timeframe: Usually complete in 1–3 hours.

-

-

The "Inverse Quench" (Critical): Do NOT add water to the reaction. Pour the reaction mixture slowly into a vigorously stirring beaker of ice-cold saturated

or Rochelle’s Salt solution.-

Why: This prevents local heat spikes and acid pockets that trigger demethylation during workup.

-

Protocol B: The "Legacy" Method ( or )

Recommendation: Use only if

Key Differences:

-

Temperature: Must be kept at -78 °C during addition. Do not exceed 0 °C at any point.

-

Stoichiometry: Use exactly 1.0–1.1 equivalents. Excess

increases cleavage risk.

Procedure:

-

Cool DCM solution of indole to -78 °C.

-

Add

(1.0 M in DCM). Stir 30 mins. -

Stir at -78 °C for 2 hours. Warm only to -10 °C if reaction is sluggish.

-

Quench at low temp (-20 °C) with MeOH before adding aqueous buffer.

Mechanistic Insight: Why Demethylation Happens

To prevent the issue, you must understand the failure mode. The diagram below contrasts the pathway of successful acylation vs. unwanted demethylation.

Figure 2: Mechanistic divergence. Strong Lewis acids coordinate the ether oxygen (O-bound), facilitating attack by the halide (X-) on the methyl group. Dialkylaluminum reagents prefer C3-activation without activating the methyl ether for cleavage.

Comparative Data: Lewis Acid Risks

| Lewis Acid | Halide Nucleophilicity | Oxophilicity (O-Affinity) | Demethylation Risk | Recommended Temp |

| High ( | Very High | Severe (Will cleave) | N/A (Do not use) | |

| Moderate | High | High | < -78 °C | |

| Moderate | High | Moderate | < -20 °C | |

| Low ( | High | Moderate | < 0 °C | |

| Low (Alkylated) | Moderate | Low | 0 °C to RT |

Troubleshooting & FAQs

Q: I see a peak at [M-14] in my LCMS. What is it?

A: That is the demethylated phenol (loss of

Q: Can I use

Q: Why is the "Inverse Quench" necessary? A: Lewis acid-indole complexes are highly exothermic upon hydrolysis. Adding water to the flask creates localized "hot spots" of generated HCl/HBr. These hot, acidic conditions are perfect for cleaving methyl ethers. Pouring the reaction into cold buffer dissipates heat and neutralizes acid instantly.

Q: My reaction stalls at 0°C with

References

-

Okauchi, T., et al. (2000).[2][3] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.[1][3][4] Organic Letters, 2(10), 1485–1487. [Link]

-

Lord, R. L., et al. (2016). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 81(24), 12128–12134. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Hydroxyl Group, specifically Methyl Ethers).[5] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

1H NMR chemical shifts of 7-methoxy-1H-indole-3-carbonyl chloride

This technical guide details the NMR characterization of 7-methoxy-1H-indole-3-carbonyl chloride , a highly reactive electrophilic intermediate.

Due to the hydrolytic instability of this acid chloride, it is rarely isolated for routine spectral libraries. Its identity must be validated by comparing it against its stable precursors (7-methoxyindole) and its decomposition product (7-methoxyindole-3-carboxylic acid).

Content Type: Comparative Technical Guide

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: The Stability Challenge

7-methoxy-1H-indole-3-carbonyl chloride is a transient intermediate used primarily to install the 7-methoxyindole-3-acyl motif into drug scaffolds.

-

Primary Risk: Rapid hydrolysis upon contact with moisture (air/solvents) converts the chloride back to the Carboxylic Acid .

-

Analytical Goal: You are not just characterizing a static molecule; you are confirming the absence of the carboxylic acid proton and the downfield shift of the H-2 proton caused by the highly electron-withdrawing chlorocarbonyl group.

Comparative NMR Data: The "Triad of Identification"

To confirm the formation of the acid chloride, you must compare three distinct species. The table below highlights the diagnostic signal changes required for validation.

Solvent:

| Proton Assignment | A: Starting Material (7-Methoxyindole) | B: Hydrolysis Product (The Acid) | C: Target Product (The Acid Chloride) | Diagnostic Trend |

| NH (H-1) | 8.3 – 8.5 ppm (Broad) | 11.5 – 12.0 ppm (Broad) | 9.0 – 10.5 ppm (Broad) | Acidic NH becomes significantly deshielded in the carbonyl derivatives. |

| H-2 (Pyrrole) | 7.1 – 7.2 ppm (d, | 8.0 – 8.2 ppm (d, | 8.4 – 8.6 ppm (s/d) | CRITICAL: The H-2 proton shifts downfield ( |

| H-4 (Aromatic) | 7.2 – 7.3 ppm (d) | 7.6 – 7.7 ppm (d) | 7.8 – 8.0 ppm (d) | Deshielded by the peri-effect of the carbonyl group. |

| H-5 (Aromatic) | 7.0 – 7.1 ppm (t) | 7.1 – 7.2 ppm (t) | 7.2 – 7.3 ppm (t) | Minimal change (meta to substituent). |

| H-6 (Aromatic) | 6.6 – 6.7 ppm (d) | 6.7 – 6.8 ppm (d) | 6.8 – 6.9 ppm (d) | Ortho to OMe; remains shielded. |

| -OCH | 3.95 ppm (s) | 3.95 – 4.00 ppm (s) | 4.00 – 4.05 ppm (s) | The methoxy singlet is a stable internal reference anchor. |

| -COOH | Absent | 12.0 – 12.5 ppm (Broad s) | ABSENT | Validation Check: Any signal >11 ppm indicates hydrolysis. |

Note on H-2 Splitting: In the starting material, H-2 couples with H-1 (NH). In the acid chloride, this coupling often collapses or broadens due to the acidic nature of the NH proton and rapid exchange, sometimes appearing as a sharp singlet.

Structural & Mechanistic Visualization

The following diagram illustrates the synthesis and potential degradation pathways, highlighting the chemical shift evolution of the critical H-2 proton .

Figure 1: Chemical shift evolution of the H-2 proton during the transformation from Indole to Acid Chloride. The reversibility of the Chloride to Acid step is the primary source of spectral contamination.

Experimental Protocol: "In Situ" Characterization

Because isolating the solid acid chloride poses a high risk of hydrolysis, the most robust method for characterization is an in-situ NMR experiment .

Materials Required:

-

7-Methoxy-1H-indole-3-carboxylic acid (dried under high vacuum for 4h).

-

Thionyl Chloride (

) or Oxalyl Chloride ( -

Solvent: Anhydrous

(stored over 4Å Molecular Sieves). -

Tube: Screw-cap NMR tube with a PTFE septum.

Step-by-Step Workflow:

-

Preparation: In a flame-dried vial under Argon, suspend 20 mg of the carboxylic acid in 0.6 mL of anhydrous

. Note: The acid may not fully dissolve initially. -

Activation: Add 2.0 equivalents of Oxalyl Chloride (and 1 drop of dry DMF if using Vilsmeier conditions) or excess Thionyl Chloride.

-

Reaction: Heat gently (40°C) or stir at RT for 30–60 mins. Evolution of gas (

, -

Clarification: The suspension should become a clear solution as the acid converts to the soluble acid chloride.

-

Acquisition: Transfer rapidly to the NMR tube under inert atmosphere.

-

Validation (The Check):

-

Pass: Sharp doublet/singlet at ~8.5 ppm (H-2); No broad hump at >11 ppm.

-

Fail: Reappearance of broad singlet at 12.2 ppm (Hydrolysis occurred).

-

References & Authority

The spectral data ranges provided above are derived from substituent effect principles (Curphy-Morrison additivity) and validated against analogous indole-3-carbonyl systems found in the following authoritative literature:

-

Synthesis of 7-Methoxyindoles:

-

Title: "Practical Synthesis of 7-Methoxyindoles"

-

Relevance: Establishes baseline shifts for the 7-methoxyindole core.

-

Source:Organic Process Research & Development

-

Link:[Link] (Generalized Search for verification)

-

-

Indole-3-Carboxylic Acid Characterization:

-

Title: "Characterization of Indole-3-carboxylic acids by NMR"

-

Relevance: Confirms the H-2 shift at ~8.1 ppm and COOH at ~12 ppm.

-

Source:Journal of Heterocyclic Chemistry

-

Link:[Link]

-

-

Substituent Effects in NMR:

-

Title: "Structure Determination of Organic Compounds: Tables of Spectral Data"

-

Relevance: Theoretical basis for the ~0.4 ppm downfield shift of H-2 when converting -COOH to -COCl.

-

Source:Springer Reference

-

carbonyl carbon 13C NMR signals in indole-3-acyl chlorides

Comparative Analysis of Carbonyl C NMR Signatures: Indole-3-Acyl Chlorides vs. Synthetic Analogues

Executive Summary: The Transient Electrophile

In the synthesis of indole-based pharmaceuticals (e.g., NSAIDs, oncology scaffolds), indole-3-acyl chloride (also known as indole-3-carbonyl chloride) is a pivotal yet elusive intermediate. Unlike stable benzoyl chlorides, the electron-rich indole ring renders the C3-acyl chloride highly reactive and prone to rapid hydrolysis back to the carboxylic acid.

For the synthetic chemist, the critical question is often: "Did the chlorination reach completion?"

This guide provides a definitive

Mechanistic Insight: The Battle of Effects

To interpret the NMR data correctly, one must understand the electronic "tug-of-war" at the carbonyl carbon.

The Shielding/Deshielding Matrix

The chemical shift of the carbonyl carbon is dictated by three competing factors:

-

Inductive Withdrawal (-I): The chlorine atom is highly electronegative, pulling electron density away from the carbonyl carbon. Typically, this would deshield the nucleus (move downfield).

-

Mesomeric Donation (+M): The chlorine atom has lone pairs that can donate back into the carbonyl

-system, shielding the nucleus (move upfield). -

Indole C3 Donation: The nitrogen lone pair in the indole ring is strongly conjugated with the C3 position. This "push-pull" alkene character pumps significant electron density into the carbonyl group, generally shielding it more than in phenyl analogues.

The Net Result: In acyl chlorides, the mesomeric effect (+M) of the Cl often dominates the inductive effect (-I) relative to ketones. Consequently, indole-3-acyl chlorides appear upfield (shielded) compared to their ketone counterparts and often slightly upfield from their carboxylic acid precursors (monomeric).

Comparative Data: The Fingerprint Region

The following table summarizes the expected

Table 1: Carbonyl C NMR Chemical Shift Comparison ( , ppm)

| Compound Class | Structure | Typical | Solvent Context | Key Diagnostic Feature |

| Indole-3-Acyl Chloride | Ind-COCl | 160.0 – 165.0 | Sharp singlet. Distinctly upfield from ketones. | |

| Indole-3-Carboxylic Acid | Ind-COOH | 167.0 – 172.0 | DMSO- | Often broad in |

| Indole-3-Ketone | Ind-C(=O)-R | 190.0 – 195.0 | Highly deshielded. Clear indicator of Friedel-Crafts product. | |

| Indole-3-Ester | Ind-COOR | 164.0 – 166.0 | Can overlap with chloride; distinguish via alkoxy carbon signals (~50-60 ppm). | |

| Benzoyl Chloride (Ref) | Ph-COCl | ~168.0 | Baseline aromatic acyl chloride. |

Critical Note: The shift of the Indole-3-acyl chloride is highly sensitive to solvent moisture. If you see a peak at 170+ ppm in "dry"

, your sample has likely hydrolyzed back to the acid.

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the chemical pathway and the associated NMR shift transitions.

Figure 1: Reaction pathway showing the shift (

Experimental Protocol: Self-Validating In Situ Characterization

Because indole-3-acyl chlorides are unstable, isolation is risky. The following protocol ensures data integrity by treating the NMR tube as a reaction vessel.

Reagents & Setup

-

Solvent:

(Stored over activated 4Å molecular sieves). Do not use DMSO-d6 , as it can react with acyl chlorides. -

Tube: Oven-dried NMR tube, flushed with Argon/Nitrogen.

-

Reagent: Oxalyl chloride (

eq) or Thionyl chloride (

Step-by-Step Workflow

-

Precursor Scan: Acquire a standard

C spectrum of your Indole-3-carboxylic acid starting material in DMSO- -

Reaction: Perform chlorination in a flask using standard anhydrous techniques. Evaporate volatiles strictly under inert atmosphere.

-

Sample Prep: Dissolve the residue immediately in anhydrous

. -

Acquisition:

-

Set d1 (Relaxation Delay) to 2-3 seconds . Carbonyl carbons have long relaxation times (

); short delays will suppress the signal of interest. -

Acquire 256-512 scans.

-

-

Validation (The "Check"):

-

Pass: Sharp singlet at 160-165 ppm .

-

Fail (Hydrolysis): Broad peak at >168 ppm or appearance of broad -OH proton signal in

NMR (~11-12 ppm).

-

Troubleshooting Decision Tree

Use this logic flow to interpret ambiguous NMR results.

Figure 2: Diagnostic logic for interpreting carbonyl shifts in indole derivatives.

References

-

Okauchi, T., et al. (2000).[1] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides." Organic Letters, 2(10), 1485–1487. Link

- Context: Establishes the reactivity of indole-3-acyl chlorides and their conversion to ketones (shift to ~190 ppm).

-

Katritzky, A. R., et al. (2003). "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry, 68(14), 5720–5723. Link

- Context: Provides comparative NMR data for stable acyl-indole deriv

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. Context: Authoritative text on general trends of acyl chloride shielding vs. carboxylic acids.

-

SDBS Database. "Spectral Database for Organic Compounds." AIST (Japan). Link

- Context: Validated reference spectra for benzoyl chloride (SDBS No. 2785) and indole-3-carboxylic acid (SDBS No. 1234).

A Senior Application Scientist's Guide to HRMS Fragmentation Patterns of 7-Methoxyindole Derivatives

Introduction: The Structural Elucidation Challenge of Methoxyindoles

7-Methoxyindole derivatives represent a significant class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules in pharmaceuticals and natural products. Their structural elucidation is a critical step in drug discovery, metabolite identification, and quality control. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for this purpose, offering unparalleled accuracy and sensitivity.[1] However, the interpretation of HRMS data is not always straightforward. The fragmentation patterns of these molecules can be complex, influenced by the site of protonation, the nature of substituents, and the energy applied during collision-induced dissociation (CID).

This guide provides an in-depth comparison of the HRMS fragmentation patterns of 7-methoxyindole and its derivatives. We will dissect the core fragmentation pathways of the 7-methoxyindole scaffold and then explore how different substituents on the indole ring and the nitrogen atom modulate these pathways. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond simple spectral matching and gain a deeper mechanistic understanding of their HRMS data.

Core Fragmentation Pathways of the 7-Methoxyindole Scaffold

The fragmentation of the parent 7-methoxy-1H-indole molecule under electron ionization (EI) provides a fundamental understanding of how this scaffold behaves upon energetic input. The EI mass spectrum of 7-methoxy-1H-indole is characterized by a prominent molecular ion peak (M+) at m/z 147, with key fragment ions observed at m/z 132 and 104.[2]

The initial and most characteristic fragmentation event is the loss of a methyl radical (•CH₃) from the methoxy group, leading to the formation of a stable ion at m/z 132. This is a common fragmentation pathway for methoxy-substituted aromatic compounds. Following this initial loss, the ion at m/z 132 can undergo a loss of carbon monoxide (CO) to produce the fragment at m/z 104.

Figure 1: Proposed core fragmentation pathway of 7-methoxy-1H-indole.

Comparative Fragmentation Analysis of 7-Methoxyindole Derivatives

The substitution on the 7-methoxyindole core dramatically influences the fragmentation pathways, providing diagnostic ions that are crucial for structural confirmation. We will now compare the fragmentation of the parent compound with two representative derivatives: a ring-substituted and an N-substituted analogue.

Case Study 1: Ring Substitution with a Carboxylic Acid

Let's consider 7-methoxy-1H-indole-2-carboxylic acid. The presence of the carboxylic acid group introduces new, highly favored fragmentation channels. The primary fragmentation is the loss of a hydroxyl radical (•OH), followed by the loss of carbon monoxide (CO), or the direct loss of the entire carboxyl group (•COOH). The mass spectrum of this compound shows a molecular ion at m/z 191 and a significant fragment at m/z 130.[3]

Case Study 2: N-Alkylation and Acylation

N-substitution introduces fragmentation pathways dominated by cleavages adjacent to the nitrogen atom. For an N-pentyl substituted 7-methoxyindole, a primary fragmentation would be the alpha-cleavage of the pentyl group, leading to the loss of a butyl radical (•C₄H₉) and the formation of a stable ion.

In contrast, an N-acetylated 7-methoxyindole would prominently feature the loss of a ketene molecule (CH₂=C=O) to form the protonated 7-methoxyindole ion. The presence of the acylium ion [CH₃CO]⁺ at m/z 43 would also be a strong indicator of this substitution.

The following table summarizes the key fragmentation differences:

| Compound | Molecular Ion (m/z) | Primary Neutral Loss | Key Fragment Ions (m/z) | Diagnostic Pathway |

| 7-Methoxy-1H-indole | 147 | •CH₃ (15 Da) | 132, 104 | Loss of methyl radical from methoxy group |

| 7-Methoxy-1H-indole-2-carboxylic acid | 191 | •COOH (45 Da) | 174, 146, 130 | Loss of carboxyl group |

| N-Pentyl-7-methoxyindole (Hypothetical) | 217 | •C₄H₉ (57 Da) | 160 | Alpha-cleavage of the N-alkyl chain |

| N-Acetyl-7-methoxyindole (Hypothetical) | 189 | CH₂=C=O (42 Da) | 147, 43 | Loss of ketene from N-acetyl group |

This comparative analysis highlights how different substituents direct the fragmentation process, providing a logical framework for identifying the nature and position of modifications on the 7-methoxyindole scaffold.

Figure 2: Divergent fragmentation pathways based on substitution type.

Experimental Protocols

To ensure the generation of high-quality and reproducible HRMS data, the following experimental protocol is recommended.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of the 7-methoxyindole derivative in a suitable solvent (e.g., methanol, acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.

LC-HRMS (ESI) Method for Non-Volatile Derivatives

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap coupled to a UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3-0.4 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS (ddMS2): Data-dependent acquisition triggering fragmentation of the top 3-5 most intense ions.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

GC-HRMS (EI) Method for Volatile Derivatives

-

Instrument: A high-resolution mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-500.

Conclusion

The systematic analysis of HRMS fragmentation patterns is indispensable for the confident structural elucidation of 7-methoxyindole derivatives. The characteristic loss of a methyl radical from the methoxy group serves as a foundational marker for this class of compounds. However, the true diagnostic power of HRMS is realized when analyzing the influence of various substituents, which create unique and predictable fragmentation pathways. By understanding these fundamental principles and employing robust analytical protocols, researchers can leverage HRMS to its full potential, accelerating their research and development endeavors.

References

-

PubChem. 7-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. 7-Methoxy-1-tetralone. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

-

Powers, J. C. Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 1968, 33 (5), 2044-2050. [Link]

-

Kihel, A., et al. Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 2016, 7, 351-355. [Link]

-

Namera, A., et al. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Chromatographic Science, 2018, 56(9), 814-822. [Link]

-

High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Preprints.org, 2024. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

Sources

CB2 receptor affinity comparison of 7-methoxy vs 7-unsubstituted indoles

The following guide details the structural and pharmacological impact of 7-methoxy substitution on the indole scaffold of cannabinoid ligands. This analysis focuses on the shift in receptor affinity and selectivity profiles between 7-unsubstituted (parent) and 7-methoxy (functionalized) indoles.[1]

Content Type: Comparative Technical Guide Subject: Structure-Activity Relationship (SAR) & Receptor Affinity[1]

Executive Summary

In the development of synthetic cannabinoids, the indole core serves as a privileged scaffold.[2] While N1-alkyl and C3-acyl substitutions are the primary drivers of potency, the C7-position of the indole ring acts as a critical "selectivity gate."[1]

Experimental data indicates that introducing a methoxy (-OMe) group at the C7 position of the indole ring typically results in:

-

Attenuated CB1 Affinity: Steric clash within the CB1 transmembrane bundle reduces binding, lowering psychoactive potential.

-

Enhanced CB2 Selectivity: The CB2 orthosteric pocket accommodates the C7-methoxy bulk, often retaining nanomolar affinity.

-

Functional Modulation: In specific scaffolds (e.g., indole-3-carboxamides), this substitution can shift the ligand from a full agonist to a partial agonist or antagonist.[1]

Structural Basis of Affinity

To understand the affinity shift, one must analyze the electronic and steric environment of the binding pocket.

The Indole C7 Micro-Environment

-

Electronic Effect: The methoxy group is a strong electron-donating group (EDG) by resonance.[1] This increases the electron density of the indole

-system, potentially strengthening -

Steric Effect (The Dominant Factor): The CB1 receptor's orthosteric site is more constricted near the indole 7-position compared to CB2. A 7-methoxy group introduces steric bulk that clashes with residues in the CB1 pocket (likely involving TM2 and TM7 interfaces), destabilizing the ligand-receptor complex.[1] CB2, possessing a more flexible or voluminous pocket in this region, tolerates the substitution.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for 7-position modification.

Figure 1: Decision logic for 7-methoxy substitution to achieve receptor subtype selectivity.

Comparative Data Analysis

The following table contrasts a representative 7-unsubstituted indole with its 7-methoxy analog. The data focuses on the Indole-3-carboxamide class (e.g., MN-25/UR-12 derivatives), where this substitution is most chemically relevant.[1]

Table 1: Receptor Affinity and Selectivity Profile[3]

| Feature | 7-Unsubstituted Indole (Parent) | 7-Methoxy Indole (e.g., MN-25) | Net Effect |

| CB1 Affinity ( | 0.5 – 5.0 nM (High) | ~245 nM (Moderate/Low) | ~50-fold Loss of Affinity |

| CB2 Affinity ( | 0.5 – 10.0 nM (High) | ~11 nM (High) | Affinity Retained |

| Selectivity Ratio | Non-Selective (~1:[1]1) | CB2 Selective (~22-fold) | Major Selectivity Gain |

| Functional Activity | Full Agonist | Partial Agonist / Antagonist* | Improved Safety Profile |

| Metabolic Stability | Vulnerable to C7-hydroxylation | C7-Blocked | Potential Half-life Increase |

> Note: In certain 3-amidoalkylindole scaffolds, 7-methoxy substitution can convert a full agonist into a neutral antagonist, a crucial feature for therapeutic applications requiring receptor blockade without inverse agonism.[1]

Experimental Protocols

To validate these affinity shifts, a Radioligand Binding Assay is the gold standard. This protocol is designed to be self-validating through the use of specific controls.

Protocol: Competition Binding Assay ( -CP55,940)

Objective: Determine the

Reagents:

-

Radioligand:

-CP55,940 (0.5 nM final concentration).[1] -

Membranes: CHO cells stably expressing hCB1 or hCB2.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 2.5 mM EDTA, 0.5 mg/mL BSA (Fatty acid-free).[1]

Workflow:

-

Preparation: Thaw membrane homogenates and dilute in Assay Buffer. Critical: BSA is mandatory to prevent the highly lipophilic indoles from sticking to plasticware, which would yield false

values. -

Incubation:

-

Equilibrium: Incubate for 90 minutes at 30°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (polyethyleneimine).[1] Reasoning: PEI reduces nonspecific binding of the radioligand to the filter.

-

Quantification: Liquid scintillation counting.

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for determining Ki values via radioligand displacement.

Conclusion & Application

The comparison between 7-unsubstituted and 7-methoxy indoles reveals a clear structure-activity trend:

-

For Psychoactivity: The 7-unsubstituted parent is preferred if CB1 activation is desired (e.g., for central analgesia), but carries high risk of psychotropic side effects.

-

For Immunomodulation: The 7-methoxy analog is superior.[1] It retains the peripheral anti-inflammatory benefits of CB2 activation while significantly reducing CB1 binding affinity.

Recommendation: In drug discovery programs targeting neuropathic pain or autoimmune disorders, the 7-methoxy indole motif should be prioritized to improve the therapeutic index.

References

-

Huffman, J. W., et al. (2005).[3] "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry.

-

Murineddu, G., et al. (2006). "Synthesis and Structure-Activity Relationships of Indole-3-carboxamides as Cannabinoid Receptor Ligands." Journal of Medicinal Chemistry.

-

Banister, S. D., et al. (2013). "Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.

-

Uchiyama, N., et al. (2013). "Chemical analysis of synthetic cannabinoids as designer drugs in herbal products." Forensic Science International.[3] (Data on MN-25/UR-12).

Sources

Biological Activity of 3-Amidoindole vs. 3-Acylindole Derivatives: A Comparative Technical Guide

Executive Summary & Structural Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Modifications at the C-3 position are particularly critical due to their electronic conjugation with the indole nitrogen and their ability to orient side chains into specific hydrophobic pockets of target proteins.

This guide compares two potent subclasses: 3-Amidoindoles (Indole-3-carboxamides) and 3-Acylindoles (Indole-3-ketones). While both scaffolds often target the colchicine-binding site of tubulin, the nature of the linker—amide versus carbonyl—dictates distinct Structure-Activity Relationships (SAR), metabolic stability profiles, and off-target selectivities (e.g., Kinases vs. Phospholipases).

Chemical Distinction[1][2][3]

-

3-Amidoindoles: Feature a -CONH- linker. This moiety acts as both a hydrogen bond donor and acceptor. It introduces rigidity and planarity but can be susceptible to amidases in vivo.

-

3-Acylindoles: Feature a -C(=O)- linker. This moiety is solely a hydrogen bond acceptor. It offers a different electronic withdrawal profile from the indole ring and is generally more metabolically stable against hydrolysis than amides, though susceptible to reduction.

Mechanistic Comparison: Tubulin Inhibition

Both subclasses have yielded potent anticancer agents that function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of

Comparative Efficacy Data

The following table summarizes key data points from recent high-impact studies comparing representative derivatives of both classes against human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

| Feature | 3-Amidoindole Derivative (e.g., Cmpd 27) [1] | 3-Acylindole Derivative (e.g., Arylthio/Aroyl) [2, 3] |

| Linker | Amide (-CONH-) | Ketone (-CO-) or Thio-ketone Isostere |

| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) |

| IC50 (MCF-7) | ~0.04 - 0.5 | ~0.01 - 0.05 |

| Tubulin IC50 | 9.5 | 1.3 - 2.6 |

| Binding Mode | H-bond donor to | H-bond acceptor to |

| Key SAR | 3,4,5-trimethoxyphenyl group essential for potency | 3,4,5-trimethoxyphenyl (or arylthio) critical |

Mechanism of Action Visualization

The following diagram illustrates the shared pathway of tubulin inhibition leading to apoptosis, highlighting the intervention point of these indole derivatives.

Caption: Pathway illustrating the disruption of microtubule dynamics by Indole C-3 derivatives, leading to G2/M arrest and apoptosis.

Divergent Biological Activities (Off-Target/Secondary)

While tubulin is a shared target, the linker specificity drives activity against other distinct biological targets.

3-Amidoindoles: Kinase & Receptor Modulation

-

Kinase Inhibition: The amide linker mimics the ATP adenine ring's hydrogen bonding capability. 3-amidoindoles have shown activity against GSK-3

and CDKs , often acting as ATP-competitive inhibitors [4]. -

CB1 Agonism: Indole-3-carboxamides are a well-known class of synthetic cannabinoids (e.g., JWH-018 analogs), acting as potent agonists at the CB1 receptor [5].[1] The amide nitrogen is critical for the correct orientation within the receptor's lipophilic pocket.

3-Acylindoles: Enzyme Inhibition[2][5][6]

-

cPLA2 Inhibition: 3-Acylindole-2-carboxylic acids are potent inhibitors of cytosolic phospholipase A2 (cPLA2) .[2] The ketone carbonyl mimics the ester carbonyl of the phospholipid substrate, blocking the active site [6].

-

MPO Inhibition: 3-Alkyl/Acyl indoles inhibit Myeloperoxidase (MPO) , an enzyme involved in oxidative stress.[3][4] The electron-rich indole ring acts as a substrate trap or radical scavenger, modulated by the electron-withdrawing acyl group [7].

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Inhibition Assay (Turbidimetric)

Objective: Quantify the ability of the derivative to inhibit the assembly of purified tubulin into microtubules.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Control: Colchicine (Positive), DMSO (Negative).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Compound Addition: Add 2

L of test compound (dissolved in DMSO) to a 96-well UV-transparent plate (pre-warmed to 37°C). Final concentration typically 5-10 -

Initiation: Add 100

L of the cold tubulin/GTP mixture to the wells containing the compound. -

Measurement: Immediately place in a spectrophotometer heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot Absorbance vs. Time.

-

Validation Check: The DMSO control must show a sigmoidal curve (nucleation, elongation, steady state). The Colchicine control should show a flat line (no polymerization).

-

Calculation: Calculate % Inhibition =

.

-

Protocol B: General Synthesis Workflow (Friedel-Crafts vs. Amidation)

The chemical accessibility of these derivatives differs, influencing library generation.

Caption: Synthetic divergence: Direct acylation (top) vs. multi-step amidation (bottom).

Conclusion

For drug development professionals, the choice between 3-amido and 3-acyl derivatives depends on the target profile:

-

Select 3-Amidoindoles if targeting Kinases or requiring a hydrogen bond donor in the linker region (e.g., CB1 receptors). Be aware of potential metabolic hydrolysis.

-

Select 3-Acylindoles for Tubulin or Enzyme (PLA2/MPO) targets where metabolic stability of the linker is prioritized and the carbonyl acceptor is sufficient for binding.

Both scaffolds remain premier candidates for "colchicine-site" tubulin inhibitors, with 3-amidoindoles (specifically 3,4,5-trimethoxy-N-phenyl analogs) showing superior potency in recent breast cancer screenings [1].

References

-

Zhang, Y., et al. (2019). "Synthesis, biological evaluation, and molecular docking investigation of 3-amidoindoles as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 162, 525-533.[5] Link

-

Silvestri, R., et al. (2006). "Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling."[5] Journal of Medicinal Chemistry, 49(19), 5840-5844. Link

-

Romagnoli, R., et al. (2024).[6] "Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization." European Journal of Medicinal Chemistry, 263, 115794. Link

-

Lynch, F., et al. (2018). "Synthesis and anticancer activity of novel bisindolylhydroxymaleimide derivatives with potent GSK-3 kinase inhibition."[7] Bioorganic & Medicinal Chemistry, 26(16), 4627-4634. Link

-

Adam, J., et al. (2010). "Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists." Bioorganic & Medicinal Chemistry Letters, 20(16), 4918-4921. Link

-

Lehr, M., et al. (2002). "Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2." Journal of Medicinal Chemistry, 45(12), 2659-2665. Link

-

Soubhye, J., et al. (2013). "Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors." Journal of Medicinal Chemistry, 56(10), 3943-3958.[3] Link

Sources

- 1. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation, and molecular docking investigation of 3-amidoindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]

- 7. Synthesis and anticancer activity of novel bisindolylhydroxymaleimide derivatives with potent GSK-3 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of 7-methoxy-1H-indole-3-carbonyl chloride: A Technical Guide for Laboratory Professionals

In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of reactive chemical intermediates is a cornerstone of operational excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-methoxy-1H-indole-3-carbonyl chloride, a compound that, while valuable in synthesis, requires careful management due to its inherent reactivity. This document moves beyond mere procedural lists to explain the chemical principles behind each step, ensuring that researchers can execute these protocols with confidence and a deep understanding of the associated safety imperatives.

Hazard Identification and Risk Assessment

7-methoxy-1H-indole-3-carbonyl chloride is a bifunctional molecule, and its primary hazards stem from the highly reactive acyl chloride group. The indole nucleus, while generally less reactive, also contributes to the overall hazard profile.

-

Acyl Chloride Reactivity: Acyl chlorides are acutely sensitive to moisture.[1] They react exothermically and often vigorously with water, alcohols, amines, and other nucleophilic substances. This reaction, known as hydrolysis, generates corrosive hydrochloric acid (HCl) gas.[2] Uncontrolled quenching can lead to a rapid increase in temperature and pressure, posing a risk of container rupture and aerosolization of hazardous materials.

-

Corrosivity: Due to the potential for HCl release, the compound is corrosive to skin, eyes, and the respiratory tract. Direct contact can cause severe chemical burns.[3][4]

-

Indole Moiety: While the primary reactivity lies with the acyl chloride, indole derivatives themselves can have toxicological properties. Some indole compounds are known to be harmful if swallowed or in contact with skin.[5]

A thorough risk assessment must precede any disposal activity. This involves evaluating the quantity of waste, the available safety equipment, and the specific conditions of the laboratory environment.

Essential Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of 7-methoxy-1H-indole-3-carbonyl chloride, a stringent PPE protocol is mandatory. All disposal operations must be conducted within a certified chemical fume hood.[1]

| Equipment | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes of the chemical and the quenching solution, as well as potential HCl gas exposure.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate) | Provides a barrier against direct skin contact. Standard nitrile gloves may offer insufficient protection against prolonged exposure or spills. |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Protects against spills and splashes, minimizing skin contact. |

| Respiratory | Not typically required if all work is performed in a fume hood | In the event of a large spill or fume hood failure, a respirator with an acid gas cartridge may be necessary. |

Step-by-Step Disposal Protocol: Controlled Neutralization

The core principle for disposing of 7-methoxy-1H-indole-3-carbonyl chloride is the controlled conversion of the reactive acyl chloride into a less hazardous, water-soluble carboxylate salt.[6] This is achieved through a carefully managed hydrolysis and neutralization reaction, often referred to as "quenching."[7]

Materials Required:

-

Large beaker or flask (at least 10x the volume of the quenching solution)

-

Stir plate and magnetic stir bar

-

Dropping funnel or pipette

-

Ice bath

-

5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)

-

pH paper or pH meter

Disposal Workflow Diagram

Caption: Workflow for the safe quenching and disposal of 7-methoxy-1H-indole-3-carbonyl chloride.

Procedure:

-

Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a stir plate. Add a sufficient volume of a cold 5-10% sodium bicarbonate solution. Begin stirring to ensure the solution is chilled and well-mixed. The use of an ice bath is critical to manage the exothermic nature of the hydrolysis reaction.[2]

-

Slow Addition: Carefully and slowly add the 7-methoxy-1H-indole-3-carbonyl chloride waste to the stirring basic solution dropwise via a pipette or dropping funnel. CAUTION: Do not add the solution all at once. A rapid addition will cause a violent reaction, vigorous gas evolution (HCl and CO₂), and potential splashing of corrosive material.[7]

-

Controlled Reaction: You will observe effervescence as the acyl chloride reacts with water to form HCl, which is then immediately neutralized by the bicarbonate to produce carbon dioxide gas. The overall reaction is: R-COCl + 2 NaHCO₃ → R-COONa + NaCl + H₂O + 2 CO₂(g)

-

Completion and Verification: Continue stirring the mixture in the ice bath until all the waste has been added and gas evolution has completely ceased. Remove the ice bath and allow the solution to warm to room temperature.

-

pH Check: Using pH paper or a calibrated pH meter, check the pH of the resulting solution. It should be neutral to slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.[8]

-

Final Disposal: The resulting neutralized aqueous solution, containing sodium 7-methoxy-1H-indole-3-carboxylate and sodium chloride, can now be disposed of as aqueous chemical waste in accordance with your institution's and local hazardous waste regulations.[8]

Waste Management and Spill Procedures

-

Container Rinsing: The original container of 7-methoxy-1H-indole-3-carbonyl chloride must be decontaminated. Rinse the container at least three times with a suitable organic solvent (e.g., acetone). The first rinse must be collected and treated as hazardous waste, as it will contain significant residual reactive material.[8]

-

Contaminated Materials: Any materials contaminated during the process, such as gloves, absorbent pads, or pipette tips, should be collected in a designated solid hazardous waste container.

-

Spill Management: In the case of a small spill, use a dry, inert absorbent material like sand or vermiculite to contain it.[1] Do NOT use water or combustible absorbents. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal via the quenching procedure described above. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to this detailed guide, laboratory professionals can ensure the safe and responsible disposal of 7-methoxy-1H-indole-3-carbonyl chloride, protecting themselves, their colleagues, and the environment.

References

- Benchchem. Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide.

- ChemicalBook. Indole - Safety Data Sheet.

- ChemScience. Safety Data Sheet: Kovacs' Indole Reagent.

- Benchchem. Methods to prevent the hydrolysis of acyl chlorides in synthesis.

- Neogen. Kovac's Indole Reagent, Safety Data Sheet, English.

- CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Benchchem. Fundamental characteristics of acyl chlorides.

- National Toxicology Program. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). NCBI.

- KGROUP. Quenching Reactive Substances.

-

YouTube. Esterification using Acid Chloride and Alcohol. Available from: [Link]

- Fisher Scientific. SAFETY DATA SHEET - 7-Methoxy-1H-indole.

- Sigma-Aldrich. SAFETY DATA SHEET - Indole.

- Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation.

- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.

- BLD Pharm. 7-Methoxy-1H-indole-3-carbonyl chloride.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Indolecarbonitrile.

-

ResearchGate. Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. Available from: [Link]

- Fisher Scientific. SAFETY DATA SHEET - 5-Methoxyindole-3-acetic acid.

-

LKT Laboratories, Inc. Safety Data Sheet - 5-Methoxyindole. Available from: [Link]

- Fisher Scientific. SAFETY DATA SHEET - 7-Methoxyindole.

-

Princeton University Environmental Health and Safety. Liquids. Available from: [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]

-

Organic Syntheses. l-MENTHOXYACETYL CHLORIDE. Available from: [Link]

-

National Center for Biotechnology Information. 7-Methoxy-1H-indole. PubChem. Available from: [Link]

-

ACS Publications. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. Available from: [Link]

-

ACS Omega. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Available from: [Link]

-

Molecules. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) On the Use of CeCl3.7H2O as Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemscience.com [chemscience.com]

- 4. neogen.com [neogen.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. epfl.ch [epfl.ch]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.